molecular formula C16H17NO B1328411 4-(2,3-Dihydro-1H-inden-5-yloxy)-2-methylphenylamine CAS No. 946786-36-3

4-(2,3-Dihydro-1H-inden-5-yloxy)-2-methylphenylamine

Cat. No.: B1328411
CAS No.: 946786-36-3
M. Wt: 239.31 g/mol
InChI Key: VVMPKGRXYPTNSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,3-Dihydro-1H-inden-5-yloxy)-2-methylphenylamine is a chemical compound with the molecular formula C15H17NO It is a derivative of phenylamine, featuring an indene moiety linked to a methylphenylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dihydro-1H-inden-5-yloxy)-2-methylphenylamine typically involves the reaction of 2-methylphenylamine with 2,3-dihydro-1H-indene-5-ol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the ether linkage between the indene and phenylamine moieties. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dihydro-1H-inden-5-yloxy)-2-methylphenylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The phenylamine moiety can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, alkoxide) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to a variety of substituted phenylamine derivatives.

Scientific Research Applications

4-(2,3-Dihydro-1H-inden-5-yloxy)-2-methylphenylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2,3-Dihydro-1H-inden-5-yloxy)-2-methylphenylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine
  • 4-(2,3-Dihydro-1H-inden-5-yloxy)methylphenylamine
  • 4-(2,3-Dihydro-1H-inden-5-yloxy)benzoic acid

Uniqueness

4-(2,3-Dihydro-1H-inden-5-yloxy)-2-methylphenylamine is unique due to the presence of both the indene and methylphenylamine moieties, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

4-(2,3-dihydro-1H-inden-5-yloxy)-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-11-9-14(7-8-16(11)17)18-15-6-5-12-3-2-4-13(12)10-15/h5-10H,2-4,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVMPKGRXYPTNSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=CC3=C(CCC3)C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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